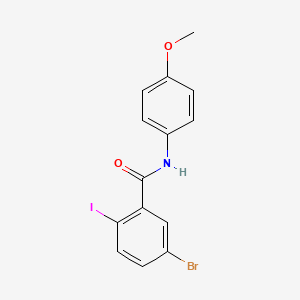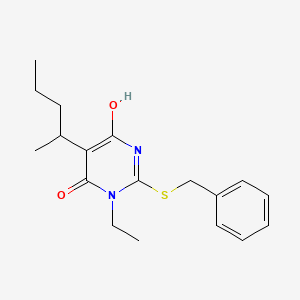![molecular formula C16H13Cl2NO5S B5962799 dimethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5962799.png)
dimethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a synthetic compound that belongs to the thiophene family. It was first synthesized in 2002 by a group of researchers in China. Since then, DCT has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of DCT is not fully understood. However, studies have shown that DCT inhibits the activity of various enzymes and signaling pathways that are involved in the development of various diseases. For example, DCT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DCT has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the development of cancer.
Biochemical and Physiological Effects
DCT has been shown to have various biochemical and physiological effects. In cancer research, DCT has been shown to induce apoptosis (programmed cell death) in cancer cells. DCT has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells. In inflammation research, DCT has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurodegenerative disorders, DCT has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using DCT in lab experiments is its potency. DCT has been shown to be more potent than other compounds that have similar therapeutic applications. Another advantage is its stability. DCT is stable under various conditions, which makes it suitable for use in lab experiments. One limitation of using DCT in lab experiments is its solubility. DCT is not very soluble in water, which limits its use in certain experiments.
Future Directions
For DCT research include studying its potential therapeutic applications in other diseases, studying its pharmacokinetics and pharmacodynamics, and studying its structure-activity relationship.
Synthesis Methods
The synthesis of DCT involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoyl chloride with methyl thioglycolate to form 2,5-dichlorobenzoylthioglycolic acid. The acid is then esterified with dimethyl oxalate to form dimethyl 5-[(2,5-dichlorobenzoyl)thio]methyl-2,4-thiophenedicarboxylate. Finally, the compound is treated with methyl iodide to obtain DCT.
Scientific Research Applications
DCT has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DCT has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Inflammation is a key factor in the development of various diseases, including arthritis, cardiovascular disease, and cancer. DCT has been shown to possess anti-inflammatory properties that could potentially be used in the treatment of these diseases. In neurodegenerative disorders, DCT has been shown to have neuroprotective effects that could potentially be used in the treatment of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
dimethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5S/c1-7-11(15(21)23-2)14(25-12(7)16(22)24-3)19-13(20)9-6-8(17)4-5-10(9)18/h4-6H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIESMOYXYMJTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]-4-piperidinol](/img/structure/B5962721.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5962726.png)

![N-[1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5962733.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-ethyl-3-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5962735.png)
![11-[(4-methoxy-1-naphthyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5962742.png)
![N~3~-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1,3-piperidinedicarboxamide](/img/structure/B5962743.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-(1-naphthyl)ethyl]propanamide](/img/structure/B5962746.png)

![N-(3-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5962766.png)
![1-{1-[1'-(2,3-dimethylphenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B5962779.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B5962788.png)
![2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)-3H-imidazo[4,5-b]pyridine](/img/structure/B5962794.png)
